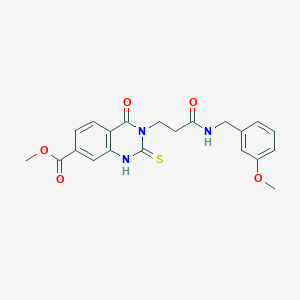

Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Descripción

Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic heterocyclic compound featuring a quinazoline core modified with a thioxo group, a methoxybenzylamino side chain, and a methyl carboxylate moiety. The compound’s synthesis involves multi-step reactions, including cyclization and functional group modifications, as outlined in methodologies for analogous benzoxazole and hydrazinecarbothioamide derivatives .

Propiedades

IUPAC Name |

methyl 3-[3-[(3-methoxyphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-28-15-5-3-4-13(10-15)12-22-18(25)8-9-24-19(26)16-7-6-14(20(27)29-2)11-17(16)23-21(24)30/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,25)(H,23,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRARDOYODDPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinazoline Core: This step often involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Thioxo Group: The thioxo group can be introduced via a reaction with Lawesson’s reagent or phosphorus pentasulfide.

Attachment of the Methoxybenzyl Group: This step involves the nucleophilic substitution of a halogenated quinazoline derivative with 3-methoxybenzylamine.

Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core or the methoxybenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it useful in the synthesis of heterocyclic compounds.

Biology

The quinazoline core is known for its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties. This makes the compound a potential candidate for drug development and biological studies.

Medicine

Due to its potential biological activities, this compound could be explored for therapeutic applications. Research may focus on its efficacy and safety as a pharmaceutical agent.

Industry

In material science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit certain enzymes, while the thioxo group may interact with metal ions or other biomolecules. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of nitrogen-sulfur heterocycles. Key structural analogs and their distinguishing features are outlined below:

Key Findings:

Synthetic Flexibility : The target quinazoline derivative shares a multi-step synthesis pathway with benzoxazole analogs (e.g., 3a-e), but diverges in the final cyclization step. While benzoxazoles use aryl acid cyclization, the quinazoline derivative requires NaOH-mediated ring closure .

Atmospheric Stability : Unlike volatile isoprenes (studied in ), the target compound’s complex structure and low volatility suggest negligible atmospheric reactivity, though its environmental persistence remains unstudied.

Research Findings and Pharmacological Implications

- Enzyme Inhibition: Quinazoline derivatives with thioxo groups are known to inhibit kinases and topoisomerases. The methoxybenzylamino side chain may further modulate selectivity, as seen in related benzoxazole-based enzyme inhibitors .

- Solubility and Bioavailability: The methyl carboxylate group likely improves aqueous solubility compared to non-esterified analogs, a critical factor in drug design.

- Comparative Limitations: Direct bioactivity data for the target compound are absent in the provided evidence.

Actividad Biológica

Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS No. 712353-74-7) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Formula

- Molecular Formula : C16H21N O6

- Molecular Weight : 323.35 g/mol

Structural Representation

The compound features a complex structure that includes:

- A tetrahydroquinazoline core.

- A methoxybenzyl amino group.

- A thioxo group contributing to its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of quinazoline compounds exhibit promising anticancer properties. For instance, research involving related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Anticancer Effects on MCF-7 Cell Line

In a comparative study, several synthesized compounds were tested using the MTT assay against the MCF-7 cell line. The results indicated that certain derivatives showed higher cytotoxicity compared to the standard drug Doxorubicin, suggesting a potential for developing new anticancer agents based on the quinazoline scaffold .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like ampicillin.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Targeted |

|---|---|---|---|

| Compound A | 0.004 | 0.008 | E. coli |

| Compound B | 0.015 | 0.030 | S. aureus |

| Compound C | 0.020 | 0.040 | L. monocytogenes |

| Compound D | 0.010 | 0.020 | Enterobacter cloacae |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation and bacterial growth.

- Cellular Interaction : It modulates signal transduction pathways by interacting with cellular receptors.

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions under basic conditions, allowing for the formation of the desired product from readily available precursors.

Research Applications

The compound is being investigated for various applications:

- Drug Development : As a potential lead compound for new anticancer drugs.

- Biochemical Assays : Used to study enzyme-substrate interactions and as a probe in biochemical assays.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reaction Solvent and Temperature : Use anhydrous CH₂Cl₂ under nitrogen protection to minimize side reactions (e.g., hydrolysis of the methyl ester group). Reflux conditions (e.g., 40–60°C) are critical for activating the acylation step between the 3-methoxybenzylamine and the tetrahydroquinazoline core .

- Catalyst and Stoichiometry : Employ 1.2 equivalents of anhydrides (e.g., succinic anhydride) to ensure complete coupling of the 3-oxopropyl side chain. Excess reagents can be removed via reverse-phase HPLC with gradients of MeCN:H₂O (30%→100%) .

- Purification : Post-synthesis, use preparative HPLC or column chromatography with methanol-water gradients to isolate the product. Monitor purity via LC-MS and confirm with ¹H/¹³C NMR .

Q. How can structural characterization be systematically performed to validate the compound’s identity?

Methodological Answer:

- Spectroscopic Analysis :

- IR Spectroscopy : Confirm the presence of key functional groups (C=O at ~1700 cm⁻¹, C-S at ~1250 cm⁻¹, and N-H stretches at ~3300 cm⁻¹) .

- NMR : Use ¹H NMR to verify the integration ratios of aromatic protons (quinazoline core) and methoxy groups (δ 3.8–4.0 ppm). ¹³C NMR should resolve the carbonyl carbons (e.g., ester at ~170 ppm, amide at ~165 ppm) .

Q. What stability tests are essential for ensuring the compound’s integrity during storage?

Methodological Answer:

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., melting point >200°C suggests thermal robustness) .

- Hydrolytic Stability : Store lyophilized samples at -20°C in amber vials to prevent ester hydrolysis. Monitor degradation via HPLC at intervals (0, 1, 3 months) using a C18 column and 0.1% TFA in H₂O/MeCN .

Advanced Research Questions

Q. How do substituents on the quinazoline core (e.g., 3-methoxybenzyl vs. 4-chlorophenyl) influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Synthetic Reactivity : Electron-donating groups (e.g., 3-methoxybenzyl) enhance nucleophilic attack during acylation, while electron-withdrawing groups (e.g., 4-Cl) may require harsher conditions (e.g., DMF at 100°C) .

- Bioactivity Correlation : Compare MIC values against Gram-positive bacteria (e.g., S. aureus). For example, 3-methoxybenzyl derivatives show enhanced membrane permeability due to lipophilic side chains, whereas polar substituents reduce bioavailability .

Q. What mechanistic insights explain contradictory antibacterial activity data between in vitro and in vivo models?

Methodological Answer:

- In Vitro vs. In Vivo Discrepancies :

- Protein Binding : Use equilibrium dialysis to measure serum protein binding (>90% binding reduces free drug concentration in vivo) .

- Metabolic Stability : Perform liver microsome assays (e.g., rat CYP450 isoforms) to identify rapid ester hydrolysis as a key inactivation pathway .

- Optimization Strategy : Introduce steric hindrance (e.g., tert-butyl groups) near the ester moiety to slow hydrolysis and prolong half-life .

Q. How can the reaction pathway for the formation of the tetrahydroquinazoline ring be elucidated?

Methodological Answer:

- Intermediate Trapping : Use LC-MS to detect intermediates (e.g., thiourea adducts during cyclization). Quench reactions at 30-minute intervals and analyze .

- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to map energy barriers for ring closure. Key steps include nucleophilic attack by the thioxo group on the carbonyl carbon (ΔG‡ ≈ 25 kcal/mol) .

Q. What analytical strategies resolve overlapping signals in the compound’s NMR spectra?

Methodological Answer:

- 2D NMR Techniques :

- HSQC : Correlate ¹H (δ 2.5–3.5 ppm) and ¹³C signals for the propyl side chain.

- NOESY : Identify spatial proximity between the 3-methoxybenzyl group and quinazoline protons to confirm regiochemistry .

- Variable Temperature NMR : Conduct experiments at 298K and 318K to sharpen broad NH signals from the amide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.